Cas no 51-59-2 (N-Acetyl Mesalazine)
N-Acetyl Mesalazine Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetamido-2-hydroxybenzoic acid
- N-Acetyl Mesalazine
- 5-(Acetylamino)-2-hydroxybenzoic acid
- Benzoic acid,5-(acetylamino)-2-hydroxy-
- N-ACETYL MESALAMINE-D3
- 3-Carboxyparacetamol
- 5-(acetylamino)-2-hydroxybenzoic acid(SALTDATA: FREE)
- 5-acetamido-2-hydroxy-benzoic acid
- 5-Acetamidosalicylic acid
- 5-acetylamino salicylic acid
- Acetylmesalazine 5-Acetamidosalicylic acid N-Acetyl-5-aminosalicylic acid
- CJ 46A
- N-Acetyl-5-aminosalicylic acid
- Acetylmesalazine
- NSC 54183
- AB06135
- HY-66008
- CS-0005653
- Maybridge3_003266
- Z239128440
- NS00004335
- NSC54183
- N-ACETYL MESALAMINE
- 9H126Z3PF5
- Salicylic acid, 5-acetamido-
- EINECS 200-107-4
- UNII-9H126Z3PF5
- E78518
- BCP33382
- 2-Hydroxy-5-(acetylamino)benzoic acid
- IDI1_014653
- AML0004
- 5-Acetamido-2-hydroxybenzoic acid;N-Acetyl-5-aminosalicylic acid;5-Acetamidosalicylic acid
- 5-Acetylamino-salicylic acid
- 2-Hydroxy-5-acetamidobenzoic acid
- 5-Acetaminosalicylic Acid
- 5-(Acetylamino)-2-hydroxybenzoic acid, AldrichCPR
- Q27161998
- N-Acetyl-5-ASA (Ac-5-ASA)
- 51-59-2
- FT-0661152
- A935786
- AKOS000104718
- CHEMBL3410756
- HMS1440E10
- CJ-46A
- GEFDRROBUCULOD-UHFFFAOYSA-N
- Oprea1_150410
- EN300-52452
- AS-77007
- Oprea1_590376
- DTXSID80199002
- CHEBI:89810
- SCHEMBL170522
- 5-(Acetylamino)-2-hydroxybenzoic acid, analytical standard
- MFCD00463101
- Benzoic acid, 5-(acetylamino)-2-hydroxy-
- 5-(Acetylamino)salicylic acid
- NSC-54183
- FT-0661151
- 2-Hydroxy-5-acetylaminobenzoic acid
- DB-255595
-
- MDL: MFCD00463101
- Inchi: 1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
- InChI Key: GEFDRROBUCULOD-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: nothing
- Topological Polar Surface Area: 86.6
Experimental Properties
- Color/Form: Light brown crystals
- Density: 1.5±0.1 g/cm3
- Melting Point: 228-230°C
- Boiling Point: 480.2±40.0 °C at 760 mmHg
- Flash Point: 244.2±27.3 °C
- Refractive Index: 1.661
- Stability/Shelf Life: Hygroscopic
- PSA: 86.63000
- LogP: 1.12180
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
N-Acetyl Mesalazine Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36
- Safety Instruction: 26
- Storage Condition:2-8°C
N-Acetyl Mesalazine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl Mesalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A168320-100mg |
N-Acetyl Mesalazine |
51-59-2 | 100mg |
$ 64.00 | 2023-09-09 | ||
| TRC | A168320-250mg |
N-Acetyl Mesalazine |
51-59-2 | 250mg |
$ 161.00 | 2023-09-09 | ||
| TRC | A168320-500mg |
N-Acetyl Mesalazine |
51-59-2 | 500mg |
$ 293.00 | 2023-04-19 | ||
| TRC | A168320-1g |
N-Acetyl Mesalazine |
51-59-2 | 1g |
$ 535.00 | 2023-09-09 | ||
| TRC | A168320-2.5g |
N-Acetyl Mesalazine |
51-59-2 | 2.5g |
$ 1228.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170719-100mg |
N-Acetyl Mesalazine |
51-59-2 | 97% | 100mg |
¥307.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170719-1g |
N-Acetyl Mesalazine |
51-59-2 | 97% | 1g |
¥2347.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170719-250mg |
N-Acetyl Mesalazine |
51-59-2 | 97% | 250mg |
¥614.90 | 2023-09-04 | |
| Matrix Scientific | 127921-1g |
5-(Acetylamino)-2-hydroxybenzoic acid, 95% |
51-59-2 | 95% | 1g |
$298.00 | 2023-09-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 11309-25MG |
N-Acetyl Mesalazine |
51-59-2 | 25mg |
¥599.72 | 2023-10-26 |
N-Acetyl Mesalazine Suppliers
N-Acetyl Mesalazine Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-Acetyl Mesalazine
Introduction to N-Acetyl Mesalazine (CAS No: 51-59-2)
N-Acetyl Mesalazine, chemically known by the CAS number 51-59-2, is a significant compound in the field of pharmaceutical chemistry and has garnered considerable attention due to its therapeutic applications. This compound is a derivative of mesalazine, which is widely recognized for its anti-inflammatory and anti-diarrheal properties. The introduction of an acetyl group in the molecular structure of mesalazine enhances its pharmacological profile, making it a valuable candidate for various medical conditions.
The molecular formula of N-Acetyl Mesalazine is C7H7NO4, reflecting its complex and highly functionalized structure. This complexity contributes to its diverse range of biological activities, which have been extensively studied in recent years. The compound's ability to modulate inflammatory pathways has led to its exploration in the treatment of inflammatory bowel diseases (IBDs), such as Crohn's disease and ulcerative colitis.
Recent research has highlighted the novel mechanisms by which N-Acetyl Mesalazine exerts its therapeutic effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism is particularly relevant in the context of IBDs, where excessive inflammation contributes to the pathophysiology of these conditions.
In addition to its anti-inflammatory properties, N-Acetyl Mesalazine has shown promise in the management of other inflammatory conditions. For instance, preclinical studies have indicated that it may have a role in reducing inflammation associated with rheumatoid arthritis and psoriasis. These findings are supported by in vitro experiments that reveal its ability to suppress the activation of immune cells, such as macrophages and T lymphocytes, which are key players in the inflammatory response.
The pharmacokinetic profile of N-Acetyl Mesalazine is another area of interest. Unlike its parent compound mesalazine, N-Acetyl Mesalazine exhibits better absorption rates and bioavailability. This improved pharmacokinetics enhances its therapeutic efficacy, allowing for more consistent and reliable dosing regimens. Furthermore, studies have shown that it has a relatively short half-life, which may necessitate multiple daily administrations to maintain optimal plasma concentrations.
Manufacturing processes for N-Acetyl Mesalazine have also seen advancements in recent years. The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Modern techniques, such as continuous flow chemistry and biocatalysis, have been employed to optimize these processes, making large-scale production more efficient and environmentally sustainable.
The safety profile of N-Acetyl Mesalazine has been thoroughly evaluated through clinical trials conducted across various patient populations. These trials have consistently shown that the compound is well-tolerated when used at recommended doses. Common side effects include gastrointestinal discomfort, such as nausea and diarrhea, which are generally mild and transient. However, rare cases of hepatotoxicity have been reported, necessitating regular monitoring of liver function in patients receiving long-term therapy.
Emerging research also suggests potential applications of N-Acetyl Mesalazine beyond traditional therapeutic areas. For example, studies are exploring its role in neuroprotection against oxidative stress-induced neuronal damage. The compound's ability to scavenge reactive oxygen species (ROS) may make it a valuable asset in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
The regulatory landscape for N-Acetyl Mesalazine is evolving alongside new scientific discoveries. Regulatory agencies are increasingly recognizing the importance of innovative therapies for chronic inflammatory conditions and are streamlining approval processes for compounds with demonstrated clinical benefits. This trend bodes well for the future development and commercialization of N-Acetyl Mesalazine-based treatments.
In conclusion, N-Acetyl Mesalazine (CAS No: 51-59-2) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique molecular structure and multifaceted biological activities make it a promising candidate for treating a variety of inflammatory disorders. As research continues to uncover new mechanisms and applications for this compound, its role in modern medicine is likely to expand further.
51-59-2 (N-Acetyl Mesalazine) Related Products
- 50-86-2(N-Acetyl-4-aminosalicylic Acid)
- 93968-81-1(N-Butyryl Mesalazine)
- 93968-80-0(N-Propionyl Mesalazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)